molecular formula C13H11ClO3 B1298816 [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid CAS No. 53272-87-0

[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

Cat. No. B1298816
CAS RN: 53272-87-0
M. Wt: 250.68 g/mol
InChI Key: ITHZZAJLNWKPEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound has been studied for its potential use in pharmaceuticals. The presence of the 4-chlorophenyl group suggests that it could be involved in the synthesis of molecules with significant biological activity. For instance, derivatives of phenylacetic acid have been used in the development of anticancer drugs . The specific structure of this compound could be explored for its interactions with various biological targets, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-5-oxocyclopenten-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHZZAJLNWKPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355587
Record name [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

CAS RN

53272-87-0
Record name [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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